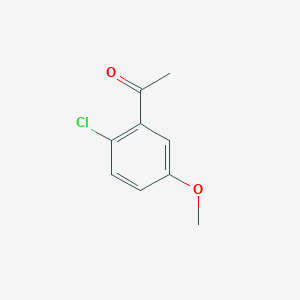

1-(2-Chloro-5-methoxyphenyl)ethanone

Overview

Description

1-(2-Chloro-5-methoxyphenyl)ethanone, also known as 2-Chloro-5-methoxyacetophenone, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81-83°C and a boiling point of 248°C. This compound is soluble in ethanol and methanol, and slightly soluble in water. It has a wide range of uses in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Organic Synthesis and Chemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone serves as a precursor in the synthesis of complex organic molecules and heterocycles. For instance, it has been utilized in the creation of diazahexa-diene compounds through reactions with hydrazine hydrate, showcasing its versatility in forming compounds with potential biological activity (Jian-guo Chang, Jie Lu, Rengao Zhao, 2009). Furthermore, its involvement in the synthesis of aromatic hydrazones indicates its utility in preparing compounds with defined crystal structures and potential applications in materials science (Tian Xiao-xue, 2011).

Crystallography and Molecular Structure

The compound's utility extends to crystallography, where its derivatives are analyzed to understand molecular conformations and interactions. For example, the study of its derivatives has revealed insights into molecular dihedral angles, hydrogen bonding, and supramolecular networks, critical for designing materials with specific properties (D. Majumdar, 2016). Such research contributes to the broader field of material science, aiding in the development of new materials with tailored physical and chemical characteristics.

Environmental Chemistry and Biodegradation

In the context of environmental chemistry, studies have focused on the biodegradation and transformation of related methoxychlor compounds, suggesting pathways for the environmental processing and detoxification of chlorinated aromatic compounds (Y. Yim et al., 2008). This research is pivotal for understanding the fate of synthetic organic compounds in the environment and for developing strategies to mitigate their potential impacts.

Catalysis and Green Chemistry

The compound has also found applications in catalysis and green chemistry, demonstrating the principles of sustainable and environmentally friendly chemical synthesis. For example, microwave-assisted synthesis techniques have been employed to facilitate the eco-friendly production of derivative compounds, underscoring the role of 1-(2-Chloro-5-methoxyphenyl)ethanone in promoting efficient and sustainable chemical reactions (P. Soares et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Chloro-5-methoxyphenyl)ethanone are currently unknown

Result of Action

The molecular and cellular effects of 1-(2-Chloro-5-methoxyphenyl)ethanone’s action are currently unknown . Understanding these effects requires comprehensive studies involving cellular assays, animal models, and eventually, clinical trials.

Action Environment

The action, efficacy, and stability of 1-(2-Chloro-5-methoxyphenyl)ethanone can be influenced by various environmental factors . These factors could include pH levels, temperature, presence of other compounds, and specific conditions within the body.

properties

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORVKDABKDAROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286595 | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77344-69-5 | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77344-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)

![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)